

# HMR 1098 and its Interaction with KATP Channels: A Technical Guide

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#### **Abstract**

This technical guide provides an in-depth analysis of the mechanism of action of **HMR 1098**, a sulfonylthiourea derivative, on ATP-sensitive potassium (KATP) channels. Initially developed as a cardioselective KATP channel blocker, subsequent research has revealed a more complex interaction with different channel subtypes. This document consolidates key findings on its subtype selectivity, the influence of cellular metabolic state on its activity, and its binding characteristics. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for professionals in the field.

### Introduction to HMR 1098 and KATP Channels

ATP-sensitive potassium (KATP) channels are crucial links between cellular metabolism and electrical excitability in various tissues, including pancreatic β-cells, cardiac and skeletal muscle, and neurons.[1][2] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[2][3][4] The SUR subunit confers sensitivity to sulfonylureas and other pharmacological agents.

**HMR 1098** (also known as 1-[[5-[2-(5-chloro-o-anisamido)ethyl]-2-methoxyphenyl]sulfonyl]-3-methylthiourea, sodium salt) is a second-generation sulfonylthiourea derivative.[5][6] It was initially investigated for its potential as a cardioselective KATP channel blocker to prevent



arrhythmias during myocardial ischemia.[7][8][9] However, extensive research has demonstrated that its selectivity is not absolute and is influenced by the specific SUR isoform present and the metabolic state of the cell.[5][6][10]

### **Mechanism of Action of HMR 1098**

**HMR 1098**, like other sulfonylureas, primarily acts by binding to the SUR subunit of the KATP channel, leading to channel inhibition.[2] This blockage of potassium efflux results in membrane depolarization. The precise molecular interactions and the resulting functional consequences are dependent on the specific Kir6.x and SUR subunits comprising the channel.

## **Subtype Selectivity: A Matter of Controversy**

Initial studies suggested that **HMR 1098** was a selective inhibitor of cardiac KATP channels, which are predominantly composed of Kir6.2 and SUR2A subunits.[7] This purported cardioselectivity was attributed to a higher affinity for the SUR2A isoform compared to the SUR1 isoform found in pancreatic  $\beta$ -cells (Kir6.2/SUR1).[7]

However, subsequent and more detailed investigations have challenged this notion of SUR2A specificity. Several studies have demonstrated that **HMR 1098** can also potently inhibit SUR1-containing channels, particularly under specific metabolic conditions.[5][6] In fact, some research indicates that **HMR 1098** inhibits Kir6.2/SUR1 channels more effectively than Kir6.2/SUR2A channels, especially in the presence of MgADP.[5] This has been corroborated by findings that **HMR 1098** can stimulate insulin secretion from pancreatic islets and lower blood glucose levels, actions consistent with the blockade of pancreatic  $\beta$ -cell KATP channels (Kir6.2/SUR1).[5][6]

### **Influence of Metabolic State**

The inhibitory efficacy of **HMR 1098** is significantly modulated by the intracellular concentrations of adenine nucleotides, particularly ATP and ADP. The presence of MgADP has been shown to enhance the inhibitory effect of **HMR 1098** on both SUR1 and SUR2A-containing channels, with a more pronounced effect on SUR1.[5]

Conversely, under conditions of metabolic stress, such as those mimicked by metabolic inhibitors (e.g., NaCN and iodoacetate), the effectiveness of **HMR 1098** in blocking cardiac sarcolemmal KATP (sKATP) channels is markedly reduced.[10][11] This suggests that the



metabolic state of the cell is a critical determinant of **HMR 1098**'s action, a factor that must be considered in both experimental design and potential therapeutic applications.

# **Quantitative Data on HMR 1098 Activity**

The following tables summarize the quantitative data from various studies on the inhibitory effects of **HMR 1098** on different KATP channel subtypes under various conditions.



Channel Subtype	Experiment al System	Method	Condition	IC50 Value (μΜ)	Reference
Kir6.2/SUR2 A (cardiac type)	Recombinant (COSm6 cells)	86Rb+ Efflux Assay	Metabolic Inhibition	~10	[5]
Kir6.2/SUR1 (pancreatic type)	Recombinant (COSm6 cells)	86Rb+ Efflux Assay	Metabolic Inhibition	< 10	[5]
Kir6.2/SUR2 A	Recombinant	Inside-out Patch Clamp	+ MgADP + MgATP	5.4 ± 0.7	[5]
Kir6.2/SUR1	Recombinant	Inside-out Patch Clamp	+ MgADP + MgATP	2.1 ± 0.6	[5]
sKATP (native)	Adult Rat Ventricular Myocytes	Whole-cell Patch Clamp	Pinacidil- activated	0.36 ± 0.02	[10]
Kir6.2/SUR2 A	Recombinant	Whole-cell Patch Clamp	Pinacidil- activated	0.30 ± 0.04	[10]
Native Ventricular KATP	Excised Inside-out Patch	Patch Clamp	-	0.88	[7]
Recombinant SUR2A/Kir6. 2	Excised Inside-out Patch	Patch Clamp	-	1.02	[7]
Native INS-1 β-cell KATP	Excised Inside-out Patch	Patch Clamp	-	720	[7]
Recombinant SUR1/Kir6.2	Whole-cell Patch Clamp	Patch Clamp	-	860	[7]
Human Ventricular Myocytes	Whole-cell Patch Clamp	Rilmakalim- activated (pH 7.3)	0.42 ± 0.008	[12]	_







Human Rilmakalim-

Ventricular activated (pH  $0.24 \pm 0.009$  [12]

Myocytes 6.5)

Whole-cell

# **Experimental Protocols**Patch-Clamp Electrophysiology

The patch-clamp technique is a cornerstone for studying the direct effects of compounds on ion channel activity.[13] Both whole-cell and inside-out configurations are commonly used to investigate **HMR 1098**'s mechanism of action.

#### 4.1.1. Whole-Cell Patch-Clamp Protocol

- Cell Preparation: Isolate primary cardiomyocytes or use cell lines (e.g., COSm6, HEK293)
  transiently or stably expressing the KATP channel subunits of interest.[5][6] Culture cells on
  glass coverslips.
- Pipette Solution (Intracellular): A typical pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH. ATP and ADP can be added to mimic different metabolic states.[14]
- External Solution (Extracellular): A standard external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
- Recording:
  - Form a high-resistance (giga-ohm) seal between the patch pipette and the cell membrane.
  - Rupture the cell membrane to achieve the whole-cell configuration.
  - Clamp the cell at a holding potential (e.g., -60 mV).[14]
  - Apply voltage ramps or steps to elicit KATP currents.
  - Activate KATP channels using a channel opener (e.g., pinacidil, diazoxide, or rilmakalim)
     or by metabolic inhibition.[6][10][12]



- Apply different concentrations of HMR 1098 to the external solution and record the inhibition of the KATP current.
- Data Analysis: Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

#### 4.1.2. Inside-Out Patch-Clamp Protocol

- Seal Formation: Form a giga-ohm seal as in the whole-cell configuration.
- Patch Excision: Retract the pipette from the cell to excise a small patch of the membrane, with the intracellular side facing the bath solution.
- Solution Exchange: The bath solution, which now represents the intracellular environment, can be rapidly exchanged to test the effects of different concentrations of nucleotides (ATP, ADP) and HMR 1098 directly on the intracellular face of the channel.
- Recording and Analysis: Record single-channel or macroscopic currents at a fixed holding potential and analyze the open probability and current amplitude in the presence and absence of HMR 1098.

## 86Rb+ Efflux Assay

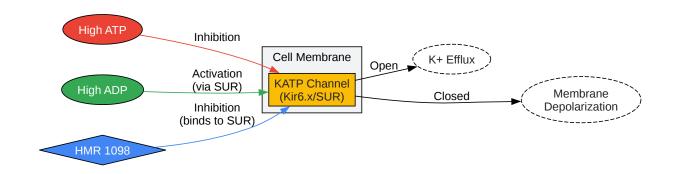
This assay provides a functional measure of K+ channel activity in a population of cells.

- Cell Culture: Culture cells expressing the KATP channel subunits in multi-well plates.
- Loading: Incubate the cells with 86Rb+ (a radioactive potassium analog) for a sufficient time to allow for its uptake.
- Activation and Inhibition:
  - Wash the cells to remove extracellular 86Rb+.
  - Induce KATP channel opening through metabolic inhibition (e.g., incubation with oligomycin and 2-deoxy-D-glucose) or with a pharmacological opener.
  - Simultaneously, add different concentrations of HMR 1098.



- Efflux Measurement: At various time points, collect the supernatant (containing the effluxed 86Rb+) and lyse the cells to measure the remaining intracellular 86Rb+.
- Data Analysis: Calculate the rate of 86Rb+ efflux and determine the inhibitory effect of HMR
   1098 by comparing the rates in its presence and absence.

# Visualizations Signaling Pathway of KATP Channel Modulation

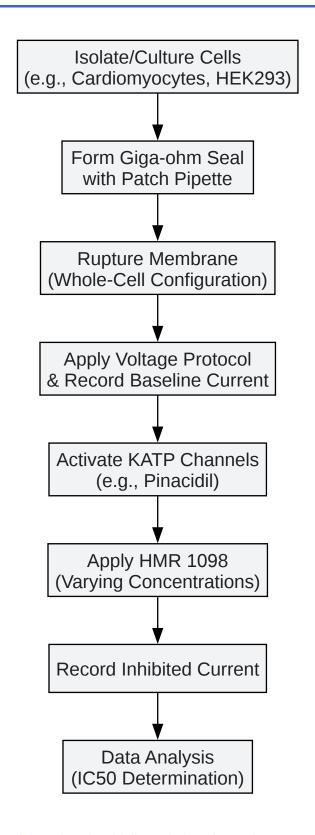


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Caption: Modulation of KATP channel activity by ATP, ADP, and HMR 1098.

# **Experimental Workflow for Whole-Cell Patch-Clamp**



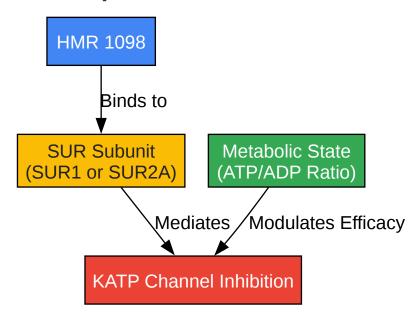


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Caption: Workflow for whole-cell patch-clamp analysis of HMR 1098.



## **Logical Relationship of HMR 1098 Action**



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Caption: Factors influencing **HMR 1098**'s inhibition of KATP channels.

### Conclusion

**HMR 1098** is a potent inhibitor of KATP channels, but its action is more nuanced than initially believed. The concept of it being a purely cardioselective (SUR2A-selective) blocker is an oversimplification. Evidence strongly indicates that **HMR 1098** also effectively inhibits SUR1-containing KATP channels, and its efficacy against both subtypes is critically dependent on the cellular metabolic environment, particularly the intracellular concentrations of MgADP.

For researchers and drug development professionals, these findings underscore the importance of considering the specific KATP channel subunit composition and the metabolic context when evaluating the effects of **HMR 1098** and related compounds. The detailed methodologies and quantitative data provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the complex pharmacology of KATP channel modulators.



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